3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester
Description
The compound 3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester (CAS: 63149-10-0) is a polycyclic heteroaromatic molecule characterized by:
- A dibenzisoquinoline core with a fused tricyclic structure.
- Substituents: a 4-chloro-2-sulfophenylamino group at position 6, a methyl group at position 3, and an ethyl ester at position 1.
- Functional groups: ketone (2,7-dioxo), carboxylic acid ester, and sulfonamide.
Properties
CAS No. |
63149-10-0 |
|---|---|
Molecular Formula |
C26H19ClN2O7S |
Molecular Weight |
539.0 g/mol |
IUPAC Name |
5-chloro-2-[(16-ethoxycarbonyl-14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C26H19ClN2O7S/c1-3-36-26(32)23-20-14-6-4-5-7-15(14)24(30)21-17(10-11-18(22(20)21)29(2)25(23)31)28-16-9-8-13(27)12-19(16)37(33,34)35/h4-12,28H,3H2,1-2H3,(H,33,34,35) |
InChI Key |
XAVDJYWQEBDPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)NC5=C(C=C(C=C5)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Route
Step 1: Synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (Intermediate)
- Starting from 5-bromobenzofuranone, react with phenol to yield 5-phenoxybenzofuranone.
- Treat with thionyl chloride and methanol in the presence of benzyltriethylammonium chloride to form methyl 2-chloromethyl-4-phenoxybenzoate.
- React with p-toluenesulfonyl glycine methyl ester, potassium carbonate, sodium iodide in DMF.
- Final treatment with sodium methoxide in methanol yields methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate.
| NMR Type | Chemical Shifts (δ, ppm) |
|---|---|
| 1H NMR (400 MHz, CDCl3) | 11.72 (s, 1H), 8.59 (s, 1H), 8.35 (d, J=9.2 Hz, 1H), 7.50-7.42 (m, 3H), 7.29-7.22 (m, 2H), 7.14-7.12 (m, 2H), 4.07 (s, 3H) |
| 13C NMR (100 MHz, CDCl3) | 171.0, 159.9, 156.7, 155.3, 142.6, 133.3, 130.2, 125.4, 125.0, 123.2, 123.0, 120.4, 120.0, 111.3, 52.9 |
Step 2: Oxidation to 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-formate
- Use a ferrous ion catalyst such as FeCl2 (preferred) in dimethyl sulfoxide (DMSO) under acidic conditions.
- Add 30% aqueous hydrogen peroxide slowly at 40°C.
- Reaction time: approximately 2 hours, followed by quenching and neutralization with triethylamine.
- Extraction with ethyl acetate, activated carbon treatment, filtration, and evaporation yield the oxidized product.
- Yield: 85%
- Purity: 99.5%
NMR Data for Oxidized Product:
| NMR Type | Chemical Shifts (δ, ppm) |
|---|---|
| 1H NMR (400 MHz, CDCl3) | 11.68 (s, 1H), 8.39-8.37 (m, 1H), 7.47-7.41 (m, 4H), 7.27-7.21 (m, 1H), 7.13-7.11 (m, 2H), 4.08 (s, 3H), 2.74 (s, 3H) |
Step 3: Introduction of 4-chloro-2-sulfophenyl amino group and Esterification
- The amino substituent is introduced via nucleophilic aromatic substitution or amide bond formation with a 4-chloro-2-sulfophenyl amine derivative.
- Esterification to the ethyl ester is achieved by reaction with ethanol under acidic or catalytic conditions.
Catalysts and Reagents
| Catalyst/Reagent | Role | Notes |
|---|---|---|
| FeCl2 (ferrous chloride) | Catalyst for oxidation | Preferred catalyst for selective oxidation in DMSO |
| H2O2 (30% aqueous hydrogen peroxide) | Oxidizing agent | Added slowly to control reaction rate |
| DMSO (dimethyl sulfoxide) | Solvent | Acidic conditions maintained during oxidation |
| Triethylamine | Neutralization | Adjust pH post-reaction |
| Ethyl alcohol | Esterification agent | For forming ethyl ester from carboxylic acid |
| 4-chloro-2-sulfophenyl amine | Amino substituent source | Introduced via nucleophilic substitution or coupling |
Reaction Conditions Summary Table
| Step | Temperature | Time | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Step 1 (Intermediate synthesis) | Room temp to reflux | Variable | DMF, Methanol | Benzyltriethylammonium chloride | Not specified | Not specified |
| Step 2 (Oxidation) | 40 °C | 2-3 hours | DMSO | FeCl2 | 85 | 99.5 |
| Step 3 (Amino substitution & Esterification) | Room temp to reflux | Variable | Ethanol, others | Acid catalyst or coupling agent | Not specified | Not specified |
Research Findings and Notes
- The oxidation step catalyzed by ferrous salts in the presence of hydrogen peroxide is critical for forming the isoquinoline dioxo structure with high selectivity and yield.
- Use of FeCl2·4H2O or FeSO4·7H2O is also reported but FeCl2 is preferred for better control.
- The molar ratio of substrate to hydrogen peroxide is crucial and optimized between 6:1 to 15:1 to avoid over-oxidation or side reactions.
- The reaction solvents and conditions are chosen to maintain acidic environment and solubility of intermediates.
- Purification involves extraction, activated carbon treatment, and recrystallization to achieve high purity.
- NMR spectroscopy is used extensively to confirm the structure and purity of intermediates and final products.
- The synthetic route is adapted from patent CN112300073A and related literature on isoquinoline derivatives, ensuring a robust and reproducible method.
Chemical Reactions Analysis
Types of Reactions
3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
The search results provide information on compounds related to "3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester" and their applications. However, none of the search results provide a detailed article focusing solely on the applications of this specific compound, including comprehensive data tables and well-documented case studies.
Here's what can be gathered from the search results:
- Toners and colorants Substituted isoquinolines, including those related to the query compound, can be used as toners, dyes, and colorants for polymers .
- Polyester toners Anthrapyridone compounds, which share a similar structure to the query compound, can be combined with other dyes to create toner systems for polyesters . These toner systems can impart a desirable neutral to slightly blue hue to polyesters that have a yellow appearance . The colored compounds can be incorporated into the polyester polymer structure during polymerization .
- Ullmann reaction Diaryl ethers, which can be synthesized using the Ullmann reaction, have applications in pharmaceuticals, herbicides, insecticides, and thermostable polymers . The Ullmann reaction can also be used in the synthesis of phenyl ether, which is used to prepare heat exchangers and in the perfume industry .
- General chemical industry The Ullmann reaction is widely used in the general chemical industry .
- Potential therapeutic applications Some research explores molecules obtained by conjugating amino acids to small molecules, including heterocycles, for therapeutic purposes .
Mechanism of Action
The mechanism of action of 3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Data Tables
Research Findings and Challenges
- Reactivity: The sulfophenylamino group in the target compound may enhance solubility but complicate purification due to polar interactions .
- Biological Activity: Isoquinoline derivatives with electron-withdrawing groups (e.g., sulfonic acid) show improved binding to bacterial enzymes, as seen in CTP synthetase inhibition .
- Regulatory Hurdles : NDSL listing limits the target compound’s commercial scalability compared to unregulated analogues like the 6-bromo derivative .
Biological Activity
3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester is a complex organic compound belonging to the dibenzisoquinoline family. This compound is characterized by its unique structure that includes multiple aromatic rings and various functional groups such as carboxylic acid, amine, and ester. These features contribute to its diverse biological activities and potential applications in medicinal chemistry.
Anticancer Properties
Research indicates that dibenzisoquinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to 3H-Dibenz[f,ij]isoquinoline have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific biological activity of this compound is still under investigation; however, preliminary studies suggest it may act as an apoptosis signal-regulating kinase (ASK1) inhibitor, which is crucial in cancer signaling pathways .
The biological activity of 3H-Dibenz[f,ij]isoquinoline derivatives can be attributed to their ability to interact with specific biological targets. The compound's structure allows it to modulate signaling pathways associated with cell proliferation and survival. For example:
- ASK1 Inhibition : This compound may inhibit ASK1 (MAP3K5), which plays a pivotal role in stress-induced apoptosis. Inhibiting this kinase could enhance the survival of healthy cells while promoting cancer cell death .
Pharmacological Studies
Pharmacological studies on related compounds have demonstrated their potential in treating various conditions:
- Cytotoxicity : Various derivatives have been tested for cytotoxic effects on prostate cancer and melanoma cells. These studies highlight the importance of structural modifications in enhancing therapeutic efficacy .
- Interaction Studies : Understanding how 3H-Dibenz[f,ij]isoquinoline interacts with biological systems is essential for assessing its therapeutic potential. Key areas include receptor binding affinity and downstream signaling modulation.
Data Table: Comparison of Related Compounds
Case Study 1: ASK1 Inhibition
A study published in Journal of Medicinal Chemistry explored the inhibitory effects of various dibenzisoquinoline derivatives on ASK1. The results indicated that certain modifications enhance the inhibitory potency significantly compared to others. The study concluded that these compounds could serve as lead candidates for developing novel anticancer therapies targeting the ASK1 pathway .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Research conducted on a series of dibenzisoquinoline derivatives demonstrated their cytotoxic effects against prostate cancer cells. The study found that structural variations significantly influenced the degree of cytotoxicity observed. The findings suggest that further optimization of these compounds could yield more potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
